molecular formula C18H18ClFN2O2 B2871672 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid CAS No. 1439904-48-9

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid

Cat. No.: B2871672
CAS No.: 1439904-48-9
M. Wt: 348.8
InChI Key: GZXDBCOHVKZDHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a central piperazine ring substituted with a 3-chlorophenyl group at the 4-position and a 2-fluorophenyl group attached via an acetic acid moiety. Its structural framework is reminiscent of bioactive molecules targeting neurotransmitter receptors (e.g., histamine H1 or serotonin receptors), as seen in cetirizine derivatives .

Properties

IUPAC Name

2-[4-(3-chlorophenyl)piperazin-1-yl]-2-(2-fluorophenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClFN2O2/c19-13-4-3-5-14(12-13)21-8-10-22(11-9-21)17(18(23)24)15-6-1-2-7-16(15)20/h1-7,12,17H,8-11H2,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZXDBCOHVKZDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC(=CC=C2)Cl)C(C3=CC=CC=C3F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid typically involves multiple steps, starting with the formation of the piperazine ring. One common method includes the reaction of 3-chlorophenylpiperazine with 2-fluorophenylacetic acid under specific conditions, such as the use of coupling agents like carbodiimides or peptide coupling reagents.

Industrial Production Methods: On an industrial scale, the production of this compound may involve optimized reaction conditions to increase yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate or chromium(VI) oxide can be used.

  • Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using strong nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound has shown potential as a ligand for various receptors, making it useful in studying receptor-ligand interactions and signaling pathways.

Medicine: The compound has been investigated for its pharmacological properties, including its potential use as a therapeutic agent in treating various conditions. Its ability to interact with specific molecular targets makes it a candidate for drug development.

Industry: In industry, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new products and technologies.

Mechanism of Action

The mechanism by which 2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Substituent Variations

Table 1: Key Structural Differences
Compound Name Piperazine Substituent Phenyl Substituent (Acetic Acid Arm) Functional Group CAS Number
2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid (Target) 3-Chlorophenyl 2-Fluorophenyl Acetic acid Not provided
2-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(4-fluorophenyl)acetic acid 4-Chlorophenyl 4-Fluorophenyl Acetic acid 1439904-41-2
2-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide 3-Chlorophenyl 4-Fluorophenyl Acetamide 303091-53-4
2-(4-Chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl)acetic acid 3-Chlorophenyl 4-Chlorophenyl Acetic acid Not provided
3-Chlorocetirizine Dihydrochloride 3-Chlorophenyl 4-Chlorophenyl (via benzhydryl) Ethoxyacetic acid MFCD27967109

Key Observations :

  • Halogen Position : The target compound’s 2-fluorophenyl group differs from the 4-fluorophenyl in , which may alter steric and electronic interactions with receptors.

Pharmacological and Physicochemical Properties

Key Observations :

  • Cytotoxicity : Piperazine-acetic acid derivatives with 3-chlorophenyl groups (e.g., ) show cytotoxic activity, suggesting the target compound may share this profile.
  • Solubility : The acetic acid group likely improves aqueous solubility compared to neutral amides (e.g., ).

Key Observations :

  • Bromination-Coupling : A common strategy for introducing the acetic acid moiety (e.g., ).
  • Yield Variability : Electron-withdrawing groups (e.g., Cl, F) may reduce reaction efficiency due to steric hindrance.

Structure-Activity Relationships (SAR)

  • Halogen Effects : 3-Chlorophenyl groups enhance receptor binding affinity in cetirizine analogs , while 2-fluorophenyl may optimize spatial orientation.
  • Acidic vs.

Biological Activity

2-(4-(3-Chlorophenyl)piperazin-1-yl)-2-(2-fluorophenyl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, including synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine ring substituted with a chlorophenyl group and a fluorophenyl acetic acid moiety. The synthesis typically involves multi-step organic reactions, starting from 3-chlorophenylpiperazine and 2-fluoroacetophenone, followed by various coupling reactions to yield the final product.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit promising anticancer properties. For instance, related piperazinone derivatives were tested against colon cancer (HT-29) and lung cancer (A549) cell lines, showing significant cytotoxicity with IC50 values ranging from 18 µM to 57.3 µM . The mechanism involves the inhibition of key enzymes such as PARP1, leading to enhanced apoptosis in cancer cells .

CompoundCancer Cell LineIC50 (µM)
5eHT-2918
5eA54957.3

Neuropharmacological Effects

The piperazine structure is known for its neuropharmacological effects. Compounds containing similar structures have been evaluated for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine receptors. This modulation can lead to potential applications in treating disorders such as depression and anxiety .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is believed to bind to various receptors and enzymes, modulating their activity:

  • PARP Inhibition : Inhibits PARP1 activity, leading to decreased DNA repair in cancer cells.
  • Serotonin Receptor Modulation : Potentially acts as an agonist or antagonist at serotonin receptors, influencing mood and behavior.

Case Studies

  • Cytotoxicity Evaluation : A study synthesized related piperazine derivatives and evaluated their cytotoxicity using MTT assays on various cancer cell lines. The results indicated that modifications to the piperazine ring significantly affected anticancer activity .
  • Neuropharmacological Assessment : Another study investigated the effects of similar compounds on neurotransmitter systems in animal models, revealing significant anxiolytic effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.